molecular formula C14H13ClN6O5S B037595 Imazosulfuron CAS No. 122548-33-8

Imazosulfuron

Cat. No. B037595
M. Wt: 412.8 g/mol
InChI Key: NAGRVUXEKKZNHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imazosulfuron's synthesis and chemical structure are complex, involving multiple steps and specific chemical reactions. However, detailed synthesis pathways specific to imazosulfuron are not covered extensively in the available literature.

Molecular Structure Analysis

Imazosulfuron has a unique molecular structure characterized by the presence of a sulfonylurea bridge, which is crucial for its herbicidal activity. The molecular formula is C14H16N4O7S, featuring a complex arrangement of nitrogen, oxygen, and sulfur atoms.

Chemical Reactions and Properties

  • Imazosulfuron undergoes photodegradation in water, primarily through a direct singlet-excited state pathway under oxygen presence, indicating its sensitivity to light and oxygen conditions (Rering et al., 2017).
  • The main degradation pathway in aerobic soil conditions involves chemical cleavage of the sulfonylurea bond, producing various metabolites (Morrica et al., 2001).

Physical Properties Analysis

  • Imazosulfuron has been studied for its persistence in rice crop and soil. Residues in soil were not found after 90 and 120 days after spraying, indicating its relatively rapid degradation in these environments (Sondhia, 2008).
  • The compound's photolytic degradation rate under simulated rice field conditions was investigated, showing efficient photolysis and a predicted half-life of 3.6 days in a California rice field (Rering et al., 2016).

Chemical Properties Analysis

  • Imazosulfuron's hydrolysis has been studied, showing first-order kinetics, pH- and temperature-dependent degradation. The hydrolysis rate accelerates under acidic conditions and higher temperatures (Morrica et al., 2001).
  • In flooded soils, imazosulfuron exhibited different degradation rates under aerobic and anaerobic conditions, with half-lives of approximately 60 and 3 days, respectively. The degradation involved cleavage of the sulfonylurea bond and monodemethylation (Mikata et al., 1996).

Scientific Research Applications

Persistence in Rice Crop and Soil

  • Imazosulfuron is highly active at low application rates for controlling annual and perennial broad-leaf weeds and sedges in rice. Studies have investigated its persistence in soil and rice crops. It was found that residues in soil were not detectable after 90 days, and low levels of residues were present in rice grains and straw at certain application rates. This suggests a relatively low risk of long-term environmental contamination (Sondhia, 2008).

Photodegradation

  • Imazosulfuron undergoes photodegradation in water. The degradation process primarily proceeds through a direct singlet-excited state pathway, especially under low dissolved oxygen conditions. This finding is significant for understanding its environmental fate and designing measures to mitigate its potential impacts on water quality (Rering et al., 2017).

Remote-Controlled Aerial Application

  • The efficacy of imazosulfuron for controlling weeds in rice paddy fields has been evaluated using remote-controlled aerial application (RCAA). This method showed high effectiveness in controlling both annual and perennial weed species without any phytotoxic effects on rice, suggesting its potential for efficient and large-scale agricultural applications (Won et al., 2012).

Effectiveness as a Herbicide

  • Imazosulfuron has been evaluated for its effectiveness in controlling various weeds in different crop settings, like transplanted rice and drill-seeded rice. Studies found it effective against a range of weed species, indicating its broad-spectrum herbicidal activity. Its use in specific herbicide programs has also been explored to optimize weed control and crop yield (Manhas et al., 2012; Riar & Norsworthy, 2011).

Soil Degradation

  • The degradation of imazosulfuron in soil has been studied under both aerobic and anaerobic conditions. These studies are crucial for understanding its environmental fate and ensuring safe application practices. The degradation pathway includes chemical cleavage and microbial action, suggesting that its environmental impact is manageable (Morrica et al., 2001).

Safety And Hazards

Imazosulfuron is suspected of damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required and avoid release to the environment .

properties

IUPAC Name

1-(2-chloroimidazo[1,2-a]pyridin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O5S/c1-25-9-7-10(26-2)18-13(17-9)19-14(22)20-27(23,24)12-11(15)16-8-5-3-4-6-21(8)12/h3-7H,1-2H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGRVUXEKKZNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(N=C3N2C=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057946
Record name Imazosulfuron
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Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water (mg/L at 25 °C), 5 (pH 5.1), 67 (pH 6.1), 308 (pH 7), In water, 429 mg/L (pH 7), 3936 mg/L (pH 9) at 25 °C, In water (mg/L at 20 °C), 0.37 (pH 5), 160 (pH 7), 2200 mg/L (pH 9), Solubility in g/L (20 °C): acetone 4.2, 1,2-dichloroethane 4.3, n-heptane 0.86, ethyl acetate 2.1, methanol 0.16, p-xylene 0.3
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.652 at 20 °C
Record name Imazosulfuron
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

Vapor pressure: < 2.63X10-8 mm Hg at 25 °C, 3.38X10-10 mm Hg at 25 °C
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Imazosulfuron

Color/Form

White, crystalline powder

CAS RN

122548-33-8
Record name Imazosulfuron
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Record name Imazosulfuron [ISO]
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Record name Imazosulfuron
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Record name Imidazo[1,2-a]pyridine-3-sulfonamide, 2-chloro-N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]
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Record name 1-(2-chloroimidazo[1,2-α]pyridin-3-ylsulphonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMAZOSULFURON
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Record name Imazosulfuron
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Melting Point

178.6-180.7 °C
Record name Imazosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8448
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To 200 ml of dichloromethane are added 10.0 g (0.043 mole) of 2-chloroimidazo[1,2-a]pyridine-3sulfonamide and 8.85 g (0.0866 mole) of triethylamine, followed by adding dropwise 6.78 g (0.0433 mole) of phenyl chloroformate with stirring at 20° to 25° C. The mixture is further stirred at the same temperature for 30 minutes, and 4.20 g (0.0433 mole) of 2-amino-4,6-dimethoxyacid and 6.72 g (0.0433 mole) of 2-amino-4,6-dimethoxypyrimidine are added to the mixture in that order. The mixture is refluxed for 5 hours. After completion of the reaction, the dichloromethane is removed under reduced pressure and to the residue is added 50 ml of acetonitrile. The resulting crystals are collected by filtration, washed with three 10 ml portions of acetonitrile and water with water. The crystals were dried in vacuo over P2O5 to give 15.62 g (yield 87.9%) of the title compound.
Quantity
6.78 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
8.85 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
87.9%

Synthesis routes and methods II

Procedure details

In 30 ml of acetonitrile are dissolved 2.32 g (0.01 mole) of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide and 2.02 g (0.02 mole) of triethylamine, followed by addition of 1.60 g (0.01 mole) of phenyl chloroformate with stirring at 10° to 20° C. The mixture is further stirred at 20° to 25° C. for 30 minutes, and to the mixture are added 1.00 g (0.010 mole) of methanesulfonic acid and then 1.55 g (0.01 mole) of 2-amino-4,6-dimethoxypyrimidine. The mixture is stirred at 60° C. for 15 minutes. After cooling, the crystals which separates out are collected by filtration and washed with water 3 times with 10 ml of water each. The crystals were then dried in vacuo over P2O5 to give 3.42 g (yield 83.0%) of the title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
2.32 g
Type
reactant
Reaction Step Four
Quantity
2.02 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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